molecular formula C9H9N3 B578860 4-Hydrazinylisoquinoline CAS No. 15330-50-4

4-Hydrazinylisoquinoline

Cat. No.: B578860
CAS No.: 15330-50-4
M. Wt: 159.192
InChI Key: BGLPYJBGGLPOCJ-UHFFFAOYSA-N
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Description

4-Hydrazinylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydrazinyl (-NH-NH₂) group at the 4-position. These compounds are often intermediates in the development of antimalarial, anticancer, or antimicrobial agents due to their ability to interact with biological targets via hydrogen bonding and π-stacking interactions .

Properties

CAS No.

15330-50-4

Molecular Formula

C9H9N3

Molecular Weight

159.192

IUPAC Name

isoquinolin-4-ylhydrazine

InChI

InChI=1S/C9H9N3/c10-12-9-6-11-5-7-3-1-2-4-8(7)9/h1-6,12H,10H2

InChI Key

BGLPYJBGGLPOCJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=C2NN

Synonyms

Isoquinoline, 4-hydrazino- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinyl-Substituted Quinoline Derivatives

  • 7-Chloro-4-hydrazinylquinoline (): Structure: Features a chlorine substituent at the 7-position and hydrazinyl at the 4-position. Reactivity: Reacts with heteroaromatic aldehydes to form hydrazone derivatives (e.g., compounds 4a–f), demonstrating the hydrazinyl group’s nucleophilic character . Applications: Potential antimalarial activity, analogous to chloroquine derivatives.
  • 4-Hydrazino-6-methoxy-2-methylquinoline (): Structure: Methoxy and methyl groups at the 6- and 2-positions, respectively. Key Differences: Electron-donating methoxy groups enhance solubility compared to halogenated analogs.

Amino- and Hydroxy-Substituted Isoquinolines

  • 4-Aminoquinoline Derivatives (): Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (). Comparison: Amino groups (-NH₂) are less nucleophilic than hydrazinyl (-NH-NH₂), reducing reactivity toward carbonyl compounds. However, amino derivatives are more stable under physiological conditions .
  • 4-Hydroxyquinoline (): Structure: Hydroxyl group at the 4-position. Key Differences: Hydroxy groups participate in hydrogen bonding and metal chelation, making these compounds useful in analytical chemistry (e.g., fluorescence sensors) rather than direct drug candidates .

Thiazole- and Sulfonyl-Modified Isoquinolines

  • 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline (): Structure: Thiazole ring at the 2-position.
  • 5-(1,4-Diazepan-1-ylsulfonyl)-4-methylisoquinoline (): Structure: Sulfonyl and diazepane substituents. Key Differences: Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to hydrazinyl derivatives .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Substituents Key Properties
4-Hydrazinylisoquinoline* ~160–200 (estimated) Hydrazinyl at C4 High reactivity, potential pro-drug
7-Chloro-4-hydrazinylquinoline 209.67 Cl at C7, hydrazinyl at C4 Antimalarial activity
4-Aminoquinoline (4k) 380.87 Cl, methoxy, amino groups Anticancer applications
4-Hydroxyquinoline 145.16 Hydroxy at C4 Metal chelation, fluorescence

*Estimated based on analogs.

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